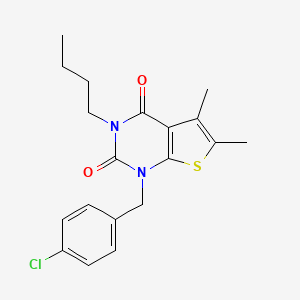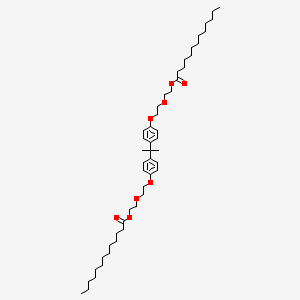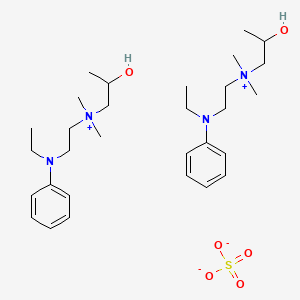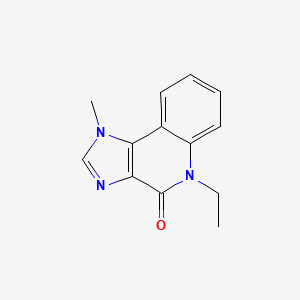
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of allylamino groups at the 2 and 4 positions. The benzothiophene moiety can be synthesized separately and then coupled with the pyrimidine derivative. Finally, the piperazine ring is introduced, and the compound is converted to its fumarate salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis. Purification methods such as recrystallization, chromatography, and crystallization of the fumarate salt would be essential to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate can undergo various chemical reactions, including:
Oxidation: The allylamino groups and the benzothiophene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups or to study its reduced forms.
Substitution: The piperazine ring and the pyrimidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or osmium tetroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for various diseases, given its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrimidine and piperazine rings are often involved in binding to active sites, while the benzothiophene moiety can enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-(benzothien-2-ylmethyl)piperazine fumarate is unique due to the presence of allylamino groups, which can confer different reactivity and biological activity compared to similar compounds with amino or diamino groups. The combination of the pyrimidine, benzothiophene, and piperazine rings also provides a distinct structural framework that can be exploited for various applications.
Properties
CAS No. |
87813-93-2 |
|---|---|
Molecular Formula |
C27H32N6O4S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
6-[4-(1-benzothiophen-2-ylmethyl)piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H28N6S.C4H4O4/c1-3-9-24-21-16-22(27-23(26-21)25-10-4-2)29-13-11-28(12-14-29)17-19-15-18-7-5-6-8-20(18)30-19;5-3(6)1-2-4(7)8/h3-8,15-16H,1-2,9-14,17H2,(H2,24,25,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SJLHUSUFVNPLAE-WLHGVMLRSA-N |
Isomeric SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=CC=CC=C4S3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















